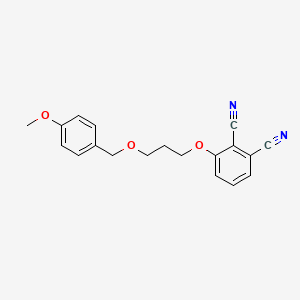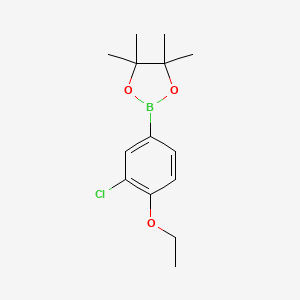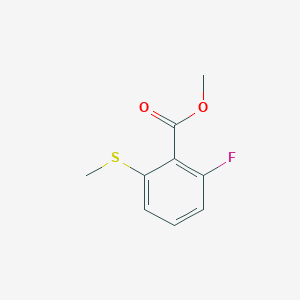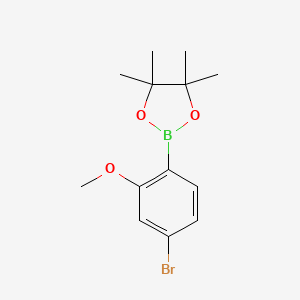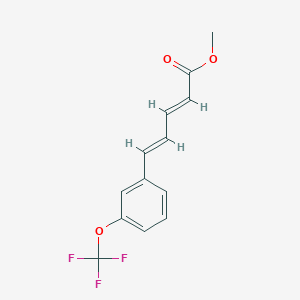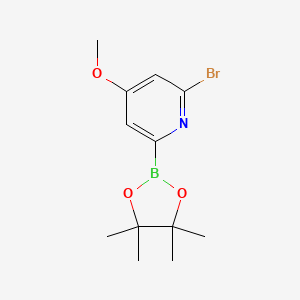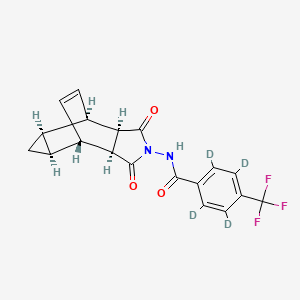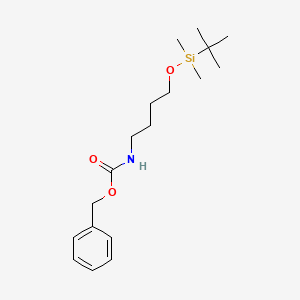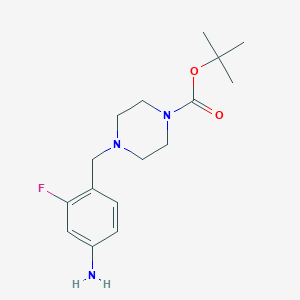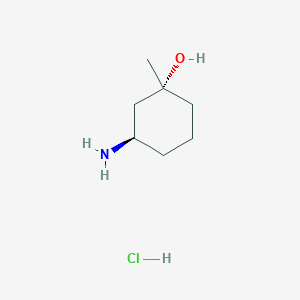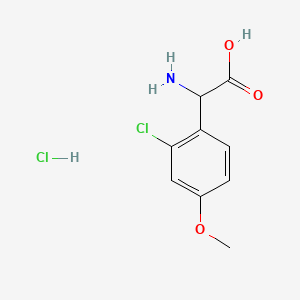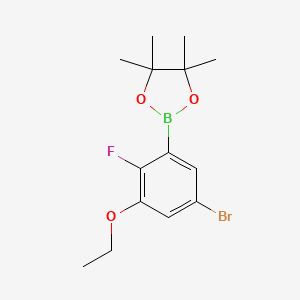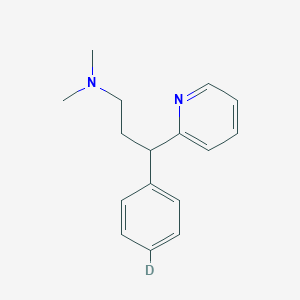
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a phenyl group, a pyridyl group, and a dimethylamino group attached to a propanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Industry: Uses in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine: can be compared with other amines, such as:
Uniqueness
The uniqueness of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine lies in its specific structural features, such as the combination of phenyl and pyridyl groups with a dimethylamino group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
241.35 g/mol |
IUPAC名 |
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3/i3D |
InChIキー |
IJHNSHDBIRRJRN-WFVSFCRTSA-N |
異性体SMILES |
[2H]C1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=N2 |
正規SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


